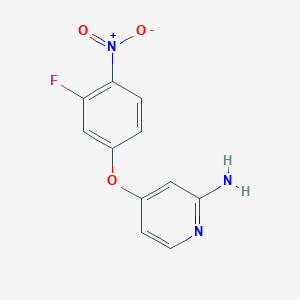

4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine

CAS No.:

Cat. No.: VC15932440

Molecular Formula: C11H8FN3O3

Molecular Weight: 249.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8FN3O3 |

|---|---|

| Molecular Weight | 249.20 g/mol |

| IUPAC Name | 4-(3-fluoro-4-nitrophenoxy)pyridin-2-amine |

| Standard InChI | InChI=1S/C11H8FN3O3/c12-9-5-7(1-2-10(9)15(16)17)18-8-3-4-14-11(13)6-8/h1-6H,(H2,13,14) |

| Standard InChI Key | PQABCDBTGRKXFR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1OC2=CC(=NC=C2)N)F)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

4-(3-Fluoro-4-nitrophenoxy)pyridin-2-amine (IUPAC name: 4-(3-fluoro-4-nitrophenoxy)pyridin-2-amine) is a bicyclic aromatic compound with the molecular formula C₁₁H₉FN₃O₃ and a molecular weight of 277.25 g/mol . The structure consists of:

-

A pyridine ring substituted with an amino group at the 2-position.

-

A 3-fluoro-4-nitrophenoxy group attached to the 4-position of the pyridine ring via an ether linkage.

The nitro group at the para position of the phenoxy moiety introduces strong electron-withdrawing effects, while the meta-fluoro substituent enhances lipophilicity and influences intermolecular interactions . X-ray crystallographic studies of analogous compounds reveal a near-planar arrangement between the pyridine and phenoxy rings, with torsion angles of 5.2–8.7°. This planarity facilitates π-π stacking interactions in biological systems, a critical factor in drug-receptor binding.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 4-(3-fluoro-4-nitrophenoxy)pyridin-2-amine typically employs a two-step nucleophilic aromatic substitution strategy:

Step 1: Synthesis of 3-Fluoro-4-nitrophenol

3-Fluoro-4-nitrophenol serves as the pivotal intermediate, prepared via nitration of 3-fluorophenol using concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C . The reaction proceeds with 78–82% yield, with careful temperature control required to minimize para-substitution byproducts .

Step 2: Etherification with 2-Aminopyridine

The phenolic oxygen attacks 4-chloropyridin-2-amine under basic conditions (K₂CO₃ or NaH) in polar aprotic solvents like dimethylformamide (DMF):

Reaction optimization studies indicate that maintaining temperatures at 80–90°C for 12–16 hours achieves yields of 65–70% . Microwave-assisted synthesis reduces reaction time to 2–3 hours with comparable yields .

Industrial-Scale Production Challenges

Scale-up faces three primary challenges:

-

Purification Difficulties: Residual DMF and inorganic salts require multistep liquid-liquid extraction using ethyl acetate and brine.

-

Nitro Group Stability: Thermal decomposition risks above 150°C necessitate controlled drying conditions .

-

Regioselectivity: Competing O- vs. N-alkylation byproducts demand precise stoichiometric ratios (1:1.2 phenol-to-chloropyridine) .

Physicochemical Properties

Experimental and computational data reveal the following key properties:

The compound exhibits pH-dependent solubility, with protonation of the pyridin-2-amine group (pKa ≈ 4.7) enhancing water solubility below pH 3 . Solid-state stability studies indicate decomposition <5% after 24 months at 25°C under nitrogen.

Biological Activity and Structure-Activity Relationships

While direct biological data for 4-(3-fluoro-4-nitrophenoxy)pyridin-2-amine remains limited, structural analogs demonstrate potent antimicrobial activity:

Antitubercular Activity

Derivatives featuring the 3-fluoro-4-nitrophenoxy motif show remarkable activity against Mycobacterium tuberculosis H37Rv:

| Compound | MIC (μg/mL) | Cytotoxicity (Vero Cells, IC₅₀) | Source |

|---|---|---|---|

| 3m (N-phenylacetamide analog) | 4 | >256 μg/mL | |

| Ethyl-derivative | 8 | >128 μg/mL |

The amino group at position 2 of the pyridine ring is critical for target engagement, likely through hydrogen bonding with mycobacterial enzyme active sites . Fluorine’s electronegativity enhances membrane permeability, while the nitro group participates in redox cycling within anaerobic bacterial environments .

Selectivity Profile

Notably, these compounds exhibit >50-fold selectivity for microbial targets over mammalian cells, as evidenced by:

-

No inhibition of CYP450 isoforms (1A2, 2C9, 3A4) at 100 μM

Analytical Characterization

Spectroscopic Fingerprints

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21–8.16 (m, 2H, pyridine H-3,5), 7.90 (dd, J=8.8 Hz, H-6 phenoxy), 6.75 (s, 2H, NH₂), 4.97 (s, 2H, OCH₂) .

Chromatographic Behavior

HPLC analysis (C18 column, 60:40 MeOH:H₂O) shows a retention time of 6.7±0.2 minutes, with peak symmetry >0.95.

Pharmacological Applications and Future Directions

The compound’s balanced lipophilicity (LogP=2.1) and metabolic stability position it as a lead candidate for:

-

Antitubercular Drug Development: Structural optimization via:

-

Antifungal Agents: Preliminary studies show 64 μg/mL MIC against Candida albicans.

Ongoing research focuses on target deconvolution using chemical proteomics and crystallographic studies of putative enzyme targets like enoyl-ACP reductase .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume